molecular formula C18H16N2O3 B14168213 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide CAS No. 774183-29-8

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide

Cat. No.: B14168213
CAS No.: 774183-29-8
M. Wt: 308.3 g/mol
InChI Key: CEYYMKAFNNDWMD-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone moiety fused with a phenyl group and a propanamide side chain

Preparation Methods

The synthesis of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the following steps:

Chemical Reactions Analysis

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with molecular targets such as fibrinogen receptors. The compound’s benzoxazinone moiety plays a crucial role in binding to these receptors, inhibiting their activity and thereby exerting its biological effects .

Properties

CAS No.

774183-29-8

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide

InChI

InChI=1S/C18H16N2O3/c1-11(2)16(21)19-13-9-7-12(8-10-13)17-20-15-6-4-3-5-14(15)18(22)23-17/h3-11H,1-2H3,(H,19,21)

InChI Key

CEYYMKAFNNDWMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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